3-(1-ethyl-3-propylazetidin-3-yl)phenol
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Overview
Description
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a phenol group attached to a 3-azetidinyl substituent, which is further substituted with ethyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- typically involves the reaction of a phenol derivative with an azetidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenols with different functional groups .
Scientific Research Applications
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, while the azetidine ring may interact with receptors or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-
- Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-
Uniqueness
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
19832-37-2 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(1-ethyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-8-14(10-15(4-2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
InChI Key |
VTGRLWVHXLIUOC-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
19832-37-2 | |
Synonyms |
3-(1-Ethyl-3-propyl-3-azetidinyl)phenol |
Origin of Product |
United States |
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